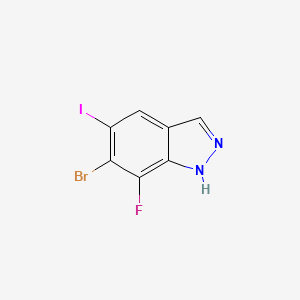6-Bromo-7-fluoro-5-iodo-1H-indazole
CAS No.:
Cat. No.: VC13844762
Molecular Formula: C7H3BrFIN2
Molecular Weight: 340.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H3BrFIN2 |
|---|---|
| Molecular Weight | 340.92 g/mol |
| IUPAC Name | 6-bromo-7-fluoro-5-iodo-1H-indazole |
| Standard InChI | InChI=1S/C7H3BrFIN2/c8-5-4(10)1-3-2-11-12-7(3)6(5)9/h1-2H,(H,11,12) |
| Standard InChI Key | GAQHFHVKAGRVJE-UHFFFAOYSA-N |
| SMILES | C1=C2C=NNC2=C(C(=C1I)Br)F |
| Canonical SMILES | C1=C2C=NNC2=C(C(=C1I)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
The compound’s IUPAC name, 6-bromo-7-fluoro-5-iodo-1H-indazole, reflects its substitution pattern on the indazole core . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 340.92 g/mol | |
| CAS Number | 2555019-46-8 | |
| SMILES | C1=C2C=NNC2=C(C(=C1I)Br)F | |
| InChI Key | GAQHFHVKAGRVJE-UHFFFAOYSA-N |
The SMILES string encodes a bicyclic structure with nitrogen at positions 1 and 2, flanked by halogens at positions 5 (iodo), 6 (bromo), and 7 (fluoro) .
Structural Analysis
The indazole scaffold consists of a benzene ring fused to a pyrazole ring. Substituent electronegativities and steric effects influence the compound’s reactivity:
-
Iodo (C5): Enhances electrophilicity and participates in Suzuki-Miyaura cross-coupling reactions .
-
Bromo (C6): A versatile leaving group for nucleophilic substitutions .
-
Fluoro (C7): Increases metabolic stability and lipophilicity .
XLogP3-AA, a measure of lipophilicity, is computed as 3.0, suggesting moderate hydrophobic character . The planar geometry, confirmed by 3D conformer models , facilitates π-π stacking in supramolecular assemblies.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 6-bromo-7-fluoro-5-iodo-1H-indazole is documented, analogous methods for halogenated indazoles provide insights:
-
Halogenation of Indazole Precursors: Sequential halogenation using , , and in 1,4-dioxane under reflux .
-
Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce iodine post-bromination .
A hypothetical pathway involves:
-
Fluorination of 5-iodoindazole using at C7.
-
Bromination via (N-bromosuccinimide) at C6.
Yield optimization (e.g., 85% for 6-iodo-1H-indazole ) highlights the challenges of multi-halogenation.
Purification and Quality Control
Suppliers report purity ≥97%, achieved through recrystallization in acetonitrile . Analytical methods include:
-
HPLC: Retention time matching against standards.
Physicochemical Properties
Thermodynamic and Spectral Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Density | 2.31 g/cm³ (estimated) | |
| Hydrogen Bond Donors | 1 (NH group) | |
| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) |
The compound’s low rotatable bond count (0) and high halogen content contribute to its crystalline solid state .
Solubility and Stability
-
Solubility: Poor in water; soluble in DMSO, DMF, and 1,4-dioxane .
-
Stability: Sensitive to UV light due to C-I bond lability. Storage recommendations include amber vials at -20°C .
Applications in Research
Pharmaceutical Development
Indazole derivatives are explored as kinase inhibitors and anticancer agents. The trifluoro-bromo-iodo motif may enhance target binding via halogen bonding .
Materials Science
Halogen-rich aromatics serve as precursors for organic semiconductors. The iodine atom enables conductive polymer synthesis through Sonogashira couplings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume